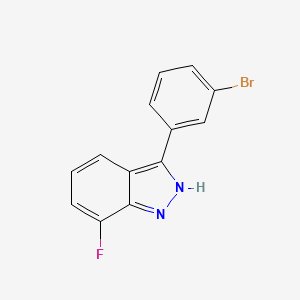

7-Fluoro-3-(3-bromophenyl)-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)-7-fluoro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFN2/c14-9-4-1-3-8(7-9)12-10-5-2-6-11(15)13(10)17-16-12/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOMCRNSXYXWLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=C3C=CC=C(C3=NN2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Fluoro 3 3 Bromophenyl 1h Indazole and Its Precursors

Retrosynthetic Analysis of 7-Fluoro-3-(3-bromophenyl)-1H-indazole

A retrosynthetic analysis of the target molecule suggests several plausible disconnection points. The most logical and widely practiced approach involves disconnecting the C3-aryl bond, which points to a palladium-catalyzed cross-coupling reaction as the final key step. This strategy relies on the synthesis of a 7-fluoro-1H-indazole core, functionalized at the 3-position with a suitable leaving group (e.g., a halogen), which is then coupled with a (3-bromophenyl)boronic acid or a related organometallic reagent.

An alternative disconnection can be made across the indazole ring itself, specifically the N1-N2 and C3-N2 bonds. This leads back to acyclic precursors, such as substituted 2-fluorotoluenes or 2-fluorobenzonitriles, which can be elaborated and cyclized to form the desired bicyclic system. These pathways form the basis for the classical synthetic approaches.

Classical Approaches to Indazole Ring Formation Applicable to Substituted Derivatives

Classical methods for forming the indazole ring have been established for over a century and can be adapted for the synthesis of complex derivatives.

The Fischer indole (B1671886) synthesis is a renowned reaction for producing indoles from an arylhydrazine and a carbonyl compound under acidic conditions. thermofisher.comwikipedia.org While primarily used for indoles, adaptations can, in some cases, lead to indazoles, although this is less common. The mechanism involves the formation of a phenylhydrazone, which isomerizes to an enamine and undergoes a thermofisher.comthermofisher.com-sigmatropic rearrangement. wikipedia.org

For the synthesis of 7-fluoro-substituted indazoles, this would require a (2-fluorophenyl)hydrazine derivative. If the meta-position relative to the hydrazine (B178648) group is also substituted, as would be required for the ultimate precursor, regioselectivity can become a significant issue, potentially leading to mixtures of 4- and 6-substituted indazoles. youtube.com The harsh acidic conditions and high temperatures often required can also be incompatible with sensitive functional groups.

A more direct and widely used classical approach involves the cyclization of a suitably substituted benzene (B151609) derivative with hydrazine. A common strategy starts with an o-halobenzaldehyde or an o-haloketone, which is condensed with hydrazine to form a hydrazone that subsequently cyclizes via intramolecular nucleophilic aromatic substitution.

In the context of the target molecule, a hypothetical route could begin with a 2-fluoro-6-halobenzaldehyde. This precursor would first react with a 3-bromophenyl Grignard or organolithium reagent to form a diaryl-methanol, which is then oxidized to the corresponding ketone. Treatment of this ketone with hydrazine hydrate (B1144303) would induce cyclization to furnish the indazole ring. A more direct route involves the reaction of a 2-haloaryl N-sulfonylhydrazone, which can undergo thermo-induced isomerization and copper-mediated cyclization.

One of the most robust classical methods for indazole synthesis starts from substituted toluenes. This sequence typically involves nitration, modification of the methyl group, reduction of the nitro group, and finally, diazotization and cyclization. For the target molecule, a plausible starting material is 2-fluoro-6-nitrotoluene (B1294474), which is commercially available and used as a building block in chemical synthesis. guidechem.combiosynth.comnih.gov

The synthetic sequence could proceed as follows:

Functionalization: The methyl group of 2-fluoro-6-nitrotoluene is first functionalized. This could involve radical bromination followed by oxidation to an aldehyde.

Arylation: The aldehyde is then reacted with a 3-bromophenyl organometallic reagent to install the phenyl group.

Reduction: The nitro group is reduced to an amine, typically using a reducing agent like SnCl₂ or catalytic hydrogenation.

Cyclization: The resulting amino compound is then diazotized with a reagent like sodium nitrite (B80452) (NaNO₂) under acidic conditions. The in-situ generated diazonium salt undergoes intramolecular cyclization to form the 1H-indazole ring.

Modern Catalytic Strategies for Indazole Synthesis

Modern synthetic chemistry heavily relies on transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. Palladium-catalyzed reactions are particularly prominent in the synthesis of heterocyclic compounds like indazoles.

Palladium-catalyzed reactions offer two primary strategies for the synthesis of this compound: intramolecular cyclization to form the indazole ring and intermolecular cross-coupling to install the C3-aryl group.

Late-Stage C3-Arylation via Suzuki-Miyaura Coupling:

This is arguably the most efficient and convergent approach. The synthesis begins with the preparation of a 3-halo-7-fluoro-1H-indazole intermediate. This precursor is then subjected to a Suzuki-Miyaura cross-coupling reaction with 3-bromophenylboronic acid. The Suzuki reaction is a powerful C-C bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organic halide or triflate. youtube.comnih.gov

The catalytic cycle generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halo-7-fluoro-1H-indazole.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the C-C bond of the final product and regenerating the Pd(0) catalyst. youtube.com

This method benefits from the mild reaction conditions and the commercial availability of a wide range of boronic acids.

| Parameter | Typical Reagents/Conditions | Reference |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄ | nih.govnih.gov |

| Ligand | PPh₃, dppf, t-Bu₃PHBF₄ | nih.govresearchgate.net |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | nih.govnih.gov |

| Solvent | Dioxane/H₂O, Toluene, DMF | youtube.comnih.gov |

| Temperature | 60-120 °C | nih.govresearchgate.net |

Palladium-Catalyzed Cyclization:

An alternative modern approach involves the formation of the indazole ring itself through a palladium-catalyzed intramolecular C-N bond formation. This typically starts with a precursor such as an N-aryl-N-(o-bromobenzyl)hydrazine. researchgate.net For the target molecule, this would translate to synthesizing a precursor like N-(3-bromophenyl)-N'-(2-fluoro-6-halobenzyl)hydrazine, which would then undergo intramolecular amination catalyzed by a palladium complex to yield the 2-(3-bromophenyl)-indazole isomer. Subsequent isomerization or a different starting material would be needed for the 1H-indazole tautomer. These cyclization reactions are powerful for constructing the core heterocyclic structure in a single, efficient step.

Copper-Mediated Synthesis Routes

Copper-catalyzed reactions represent a robust and cost-effective method for the formation of C-N and C-C bonds, which are central to the synthesis of 3-aryl-1H-indazoles. These methods, often variations of the Ullmann condensation or intramolecular cyclizations, are highly applicable to the synthesis of this compound.

A primary copper-mediated strategy involves the intramolecular N-arylation of an appropriately substituted ortho-haloarylhydrazone. This precursor can be synthesized by the condensation of a substituted phenylhydrazine (B124118) with an aldehyde. For the target molecule, this would typically involve the reaction of a hydrazone derived from 2-chloro-6-fluorobenzaldehyde (B137617) and (3-bromophenyl)hydrazine. The subsequent copper-catalyzed cyclization forges the N1-C7a bond of the indazole ring. nih.govbeilstein-journals.org Various copper sources, such as copper(I) iodide (CuI), are effective, often in the presence of a base like potassium hydroxide (B78521) (KOH) and a ligand such as 1,10-phenanthroline (B135089) in a solvent like dimethylformamide (DMF). nih.gov

Another viable pathway is the copper-catalyzed cross-coupling of a pre-formed 7-fluoro-1H-indazole with a 3-bromophenyl halide, though this approach can lead to mixtures of N1 and N2-arylated products. tandfonline.comacs.org The regioselectivity of this N-arylation is a critical consideration. Conditions using CuI with diamine ligands and bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) have been developed to favor N1 arylation. acs.org The choice of aryl halide (iodide vs. bromide) can also impact reaction rates, with aryl iodides generally being more reactive. acs.org

The table below summarizes typical conditions for copper-mediated indazole synthesis, which can be adapted for the target compound.

| Parameter | Typical Reagents/Conditions | Role in Synthesis | Reference |

|---|---|---|---|

| Copper Catalyst | CuI, CuBr, CuCl | Facilitates the C-N bond formation (cyclization or cross-coupling). | nih.govtandfonline.com |

| Ligand | 1,10-Phenanthroline, Diamines (e.g., N,N'-dimethylethylenediamine) | Enhances catalyst solubility and reactivity, can influence regioselectivity. | nih.govacs.org |

| Base | K₃PO₄, Cs₂CO₃, KOH | Acts as a proton scavenger to facilitate the deprotonation of the N-H bond. | nih.govtandfonline.comacs.org |

| Solvent | DMF, Dioxane, Toluene | Provides a medium for the reaction; polarity can influence reaction rate and yield. | nih.govtandfonline.comacs.org |

| Temperature | 110-130 °C | Typically requires elevated temperatures to overcome the activation energy of the C-N coupling. | nih.govtandfonline.com |

Metal-Free Cycloaddition Reactions

Metal-free synthesis presents an attractive alternative, avoiding potential metal contamination in the final product. For indazole synthesis, [3+2] cycloaddition reactions are a powerful tool. nih.govorganic-chemistry.org A prominent method involves the reaction of an aryne with a diazo compound. nih.govorganic-chemistry.org

To synthesize this compound via this route, the key precursors would be 3-fluorobenzyne and a diazo compound derived from 3-bromobenzaldehyde. The 3-fluorobenzyne can be generated in situ from precursors like 2-(trimethylsilyl)-6-fluorophenyl triflate in the presence of a fluoride (B91410) source such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.org The diazo compound can be prepared from the corresponding aldehyde's N-tosylhydrazone, which generates the diazo species upon treatment with a base. organic-chemistry.org The cycloaddition typically proceeds under mild conditions at room temperature, offering a direct and efficient pathway to the indazole core. nih.govorganic-chemistry.org

Another metal-free approach is the electrochemical cyclization of arylhydrazones, which uses an anodic oxidation process to form a radical C-N bond. rsc.org This sustainable method avoids harsh chemical oxidants.

The components for a potential metal-free [3+2] cycloaddition are outlined below.

| Component | Example Precursor for Target Synthesis | Function | Reference |

|---|---|---|---|

| Aryne Precursor | 2-(trimethylsilyl)-6-fluorophenyl triflate | Generates 3-fluorobenzyne in situ. | nih.govorganic-chemistry.org |

| Diazo Precursor | N-Tosylhydrazone of 3-bromobenzaldehyde | Generates the 1,3-dipole (diazo compound) in situ. | organic-chemistry.org |

| Activator/Base | CsF, TBAF | Induces elimination to form the aryne and/or the diazo compound. | nih.govorganic-chemistry.org |

| Solvent | Acetonitrile (B52724) (ACN), Tetrahydrofuran (THF) | Provides the reaction medium, typically a polar aprotic solvent. | organic-chemistry.org |

Stereoselective and Regioselective Synthetic Control in Indazole Formation

Control of regioselectivity is a paramount challenge in the synthesis of substituted indazoles. For N-unsubstituted indazoles, the primary tautomer is the 1H-indazole, which is generally more thermodynamically stable than the 2H-tautomer. beilstein-journals.org However, when functionalizing the indazole nitrogen (alkylation or arylation), a mixture of N1 and N2 products is often formed. beilstein-journals.org

In the context of forming the this compound ring via cyclization, regioselectivity is dictated by the initial nucleophilic attack and subsequent ring closure. For instance, in the cyclization of a hydrazone formed from 2-chloro-6-fluorobenzaldehyde, the electronic effects of the fluorine atom influence the reaction pathway. The electron-withdrawing nature of the fluorine at the 7-position can impact the acidity of the N-H protons and the nucleophilicity of the nitrogen atoms, thereby directing the cyclization.

For N-arylation or N-alkylation reactions on a pre-formed this compound, the choice of reagents and conditions is critical for controlling the site of substitution. Studies on similar indazoles have shown that the use of specific bases can direct the outcome. For example, cesium carbonate is often employed to promote N1 substitution, potentially through a chelation mechanism involving the cesium ion. beilstein-journals.org Copper-catalyzed N-arylation reactions can also be tuned for N2 selectivity by using diaryliodonium salts under mild conditions, which is thought to proceed through a kinetically controlled pathway before isomerization to the thermodynamically favored N1 product can occur. thieme-connect.com Density Functional Theory (DFT) calculations have become a valuable tool for predicting and rationalizing the observed regioselectivity based on the calculated partial charges and Fukui indices of the indazole nitrogen atoms. beilstein-journals.org

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the synthesis of this compound requires a systematic evaluation of reaction parameters to maximize yield and purity. Drawing from optimization studies on analogous indazole syntheses, a multi-variable screening approach is most effective. tandfonline.comresearchgate.net

For a copper-mediated cyclization, key variables to optimize include:

Catalyst Loading: While higher catalyst loading might increase reaction rates, it also increases cost and potential for metal contamination. Studies have shown that catalyst loading can often be reduced to as low as 1 mol% without significant loss of yield. researchgate.net

Copper Source and Ligand: Different copper salts (e.g., CuI, CuBr) and ligands (e.g., diamines, 1,10-phenanthroline) can have a profound effect on yield. tandfonline.com Ligand-free conditions have also been reported, which simplifies the procedure. tandfonline.com

Base and Solvent: The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., DMF, dioxane) is crucial. tandfonline.com The optimal combination depends on the specific substrates and reaction type.

Temperature and Reaction Time: These parameters must be balanced to ensure complete conversion without promoting the formation of byproducts.

The following table illustrates a hypothetical optimization study for a copper-catalyzed reaction, based on findings for similar transformations. tandfonline.comresearchgate.net

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference Data Basis |

|---|---|---|---|---|---|---|

| 1 | CuI (20) | K₃PO₄ (2) | DMF | 130 | 66 | tandfonline.com |

| 2 | CuBr (20) | K₃PO₄ (2) | DMF | 130 | 64 | tandfonline.com |

| 3 | CuCl (20) | K₃PO₄ (2) | DMF | 130 | 61 | tandfonline.com |

| 4 | CuI (20) | K₂CO₃ (2) | DMF | 130 | <10 | tandfonline.com |

| 5 | CuI (10) | K₃PO₄ (2) | DMF | 130 | ~94 | researchgate.net |

| 6 | CuI (1) | K₃PO₄ (2) | DMF | 130 | ~94 | researchgate.net |

| 7 | CuI (0.5) | K₃PO₄ (2) | DMF | 130 | ~81 | researchgate.net |

Scalability Considerations for Research-Scale Production

Transitioning the synthesis of this compound from a small laboratory scale to research-scale production (e.g., hundred-gram scale) introduces several practical challenges. chemrxiv.org The economic viability and safety of the chosen route become critical.

Key considerations for scalability include:

Starting Material Accessibility: The cost and commercial availability of the key starting materials, such as 2,6-disubstituted benzonitriles or anilines, are primary factors. chemrxiv.org Syntheses that begin from inexpensive commodity chemicals are highly desirable for large-scale production.

Reagent Safety and Handling: Reagents such as hydrazine are highly toxic and require careful handling procedures. chemrxiv.org Similarly, the in situ generation of potentially explosive diazo compounds requires strict temperature control and procedural safeguards.

Process Efficiency and Purification: A scalable synthesis should be high-yielding and avoid chromatographic purification, which is time-consuming and solvent-intensive on a large scale. chemrxiv.orgnih.gov Developing conditions that allow for product isolation via precipitation and filtration is a major goal. For example, recent work on the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the drug Lenacapavir, specifically focused on developing a protocol that was successfully demonstrated on a hundred-gram scale without the need for column chromatography. chemrxiv.orgnih.gov

Reaction Conditions: Extreme temperatures or pressures should be avoided if possible. Reactions that run at or near ambient temperature and pressure are generally safer and easier to scale up.

The development of a practical, economical, and safe synthesis is essential for producing research quantities of this compound efficiently.

Chemical Reactivity and Derivatization Strategies of 7 Fluoro 3 3 Bromophenyl 1h Indazole

Electrophilic Aromatic Substitution Reactions on the Indazole and Phenyl Moieties

Electrophilic aromatic substitution (SEAr) reactions introduce new functional groups onto the aromatic rings of 7-Fluoro-3-(3-bromophenyl)-1H-indazole. wikipedia.org The regioselectivity of these reactions is governed by the electronic properties of the existing substituents. The fluorine atom on the indazole ring and the bromine atom on the phenyl ring are both deactivating yet ortho-, para-directing groups. vaia.comlibretexts.org

Halogenation, Nitration, and Sulfonation Studies

The introduction of additional halogen, nitro, or sulfonic acid groups onto the molecular framework can significantly alter its physicochemical properties.

Halogenation: Further halogenation of this compound would likely occur on the indazole ring, directed by the existing fluorine atom. The potential positions for substitution are the C4 and C6 positions, which are ortho and para to the fluorine, respectively. The phenyl ring is less likely to undergo further halogenation due to the deactivating effect of the bromine atom and the indazole substituent. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly employed for such transformations. nih.gov

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro group. On the indazole ring, the nitro group would be directed to the C4 or C6 positions. On the phenyl ring, the bromine atom directs incoming electrophiles to the ortho and para positions relative to itself. However, the para position is already occupied by the indazole ring, leaving the ortho positions (C2' and C6') as potential sites for nitration. The strong deactivating nature of the nitro group makes subsequent substitutions more difficult. libretexts.org

Sulfonation: Sulfonation with fuming sulfuric acid would introduce a sulfonic acid group. Similar to nitration, the substitution pattern would be dictated by the directing effects of the fluorine and bromine atoms, favoring the C4 and C6 positions on the indazole ring and the C2' and C6' positions on the phenyl ring.

| Reaction | Reagent(s) | Predicted Major Products (Indazole Ring) | Predicted Major Products (Phenyl Ring) |

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-7-fluoro-3-(3-bromophenyl)-1H-indazole, 6-Bromo-7-fluoro-3-(3-bromophenyl)-1H-indazole | - |

| Nitration | HNO₃, H₂SO₄ | 7-Fluoro-4-nitro-3-(3-bromophenyl)-1H-indazole, 7-Fluoro-6-nitro-3-(3-bromophenyl)-1H-indazole | 7-Fluoro-3-(3-bromo-2-nitrophenyl)-1H-indazole, 7-Fluoro-3-(3-bromo-6-nitrophenyl)-1H-indazole |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid, this compound-6-sulfonic acid | 2-(7-Fluoro-1H-indazol-3-yl)-4-bromobenzene-1-sulfonic acid, 4-Bromo-2-(7-fluoro-1H-indazol-3-yl)benzene-1-sulfonic acid |

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings, though they are generally less effective on deactivated rings. byjus.com

Friedel-Crafts Alkylation: Similar to acylation, alkylation introduces an alkyl group but is prone to side reactions like polyalkylation and carbocation rearrangements. wikipedia.org The deactivation of the rings in this compound makes this reaction challenging.

| Reaction | Reagent(s) | Predicted Major Products (Indazole Ring) | Predicted Major Products (Phenyl Ring) |

| Acylation | RCOCl, AlCl₃ | 1-(4-Acetyl-7-fluoro-3-(3-bromophenyl)-1H-indazol-1-yl)ethan-1-one, 1-(6-Acetyl-7-fluoro-3-(3-bromophenyl)-1H-indazol-1-yl)ethan-1-one | - |

| Alkylation | R-Cl, AlCl₃ | 7-Fluoro-4-alkyl-3-(3-bromophenyl)-1H-indazole, 7-Fluoro-6-alkyl-3-(3-bromophenyl)-1H-indazole | - |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on this compound offer pathways to replace the halogen substituents or to functionalize the indazole nitrogen.

Reactivity at the Bromine and Fluorine Substituents

In nucleophilic aromatic substitution (SNAr), aryl fluorides are generally more reactive than aryl bromides. wyzant.comstackexchange.com This is attributed to the high electronegativity of fluorine, which makes the attached carbon more electrophilic and stabilizes the intermediate Meisenheimer complex. stackexchange.com Therefore, nucleophilic attack is more likely to occur at the C7 position of the indazole ring, replacing the fluorine atom. The presence of electron-withdrawing groups ortho or para to the halogen can further facilitate this reaction. quizlet.com

| Nucleophile | Predicted Major Product | Reaction Conditions |

| RO⁻ (e.g., NaOMe) | 7-Methoxy-3-(3-bromophenyl)-1H-indazole | Methanol (B129727), heat |

| R₂NH (e.g., Piperidine) | 7-(Piperidin-1-yl)-3-(3-bromophenyl)-1H-indazole | Heat, polar aprotic solvent |

| RS⁻ (e.g., NaSMe) | 7-(Methylthio)-3-(3-bromophenyl)-1H-indazole | Polar aprotic solvent |

Reactions Involving the Indazole N-H and N-Substitutions

The indazole core possesses an acidic N-H proton that can be readily deprotonated with a base to form an indazolide anion. This anion can then react with various electrophiles, leading to N-substituted products. The alkylation of unsymmetrical indazoles can lead to a mixture of N1 and N2 isomers, and the ratio is influenced by the nature of the substituents, the electrophile, the base, and the solvent. For instance, studies on substituted indazoles have shown that the steric and electronic effects of ring substituents can significantly influence the N-1/N-2 regioisomeric distribution. nih.gov

| Electrophile | Reagent(s) | Predicted Major Products |

| Alkyl halide (e.g., CH₃I) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | 7-Fluoro-1-methyl-3-(3-bromophenyl)-1H-indazole and 7-Fluoro-2-methyl-3-(3-bromophenyl)-1H-indazole |

| Acyl chloride (e.g., AcCl) | Base (e.g., Pyridine, Et₃N) | 1-Acetyl-7-fluoro-3-(3-bromophenyl)-1H-indazole |

| Aryl halide (e.g., Ph-I) | CuI, Base (e.g., K₂CO₃) | 7-Fluoro-1-phenyl-3-(3-bromophenyl)-1H-indazole and 7-Fluoro-2-phenyl-3-(3-bromophenyl)-1H-indazole |

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.net The bromine atom on the phenyl ring of this compound is an excellent handle for such transformations.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide, is particularly well-suited for this purpose. rsc.org This reaction is tolerant of a wide range of functional groups and typically proceeds with high yields. The reaction of this compound with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base would selectively form a new C-C bond at the C3' position of the phenyl ring. nih.govresearchgate.net

| Boronic Acid/Ester | Catalyst | Base | Solvent | Predicted Product |

| Phenylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DME | 7-Fluoro-3-(biphenyl-3-yl)-1H-indazole |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DME | 7-Fluoro-3-(4'-methoxybiphenyl-3-yl)-1H-indazole |

| Thiophene-2-boronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DME | 7-Fluoro-3-(3-(thiophen-2-yl)phenyl)-1H-indazole |

| Pyridine-3-boronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DME | 7-Fluoro-3-(3-(pyridin-3-yl)phenyl)-1H-indazole |

Suzuki-Miyaura Coupling at the Bromophenyl Moiety

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, the bromine atom on the phenyl ring serves as an excellent handle for such transformations, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.

Studies on analogous 3-bromoindazoles have demonstrated the feasibility of this reaction. For instance, the Suzuki-Miyaura coupling of unprotected (NH) 3-bromoindazoles has been successfully achieved using microwave irradiation, with Pd(PPh₃)₄ and cesium carbonate in a mixture of 1,4-dioxane, ethanol, and water proving to be effective conditions. researchgate.netresearchgate.netepa.gov The use of palladium precatalysts, such as those employing SPhos and XPhos ligands, has also been shown to be highly efficient for the coupling of 3-chloroindazoles with various aryl and heteroaryl boronic acids, suggesting similar or even enhanced reactivity for the corresponding 3-bromo analogues. nih.gov

The reaction conditions for the Suzuki-Miyaura coupling of this compound with various boronic acids can be extrapolated from these related systems. A typical reaction would involve the indazole derivative, a slight excess of the desired boronic acid, a palladium catalyst, a suitable ligand, a base, and a solvent system, often heated to facilitate the reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Bromoindazole Analogues

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Yield (%) | Reference |

| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | Phenylboronic acid | High | researchgate.netresearchgate.net |

| Pd₂(dba)₃/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 5-Indole boronic acid | 80 | nih.gov |

| XPhosPdG2/XPhos | Not specified | Not specified | Not specified | Various aryl/heteroaryl boronic acids | Good to excellent | rsc.org |

| PdCl₂(dppf) | K₂CO₃ | DMF | 80 | 4-Methoxyphenylboronic acid | 95 | nih.gov |

This table presents data from analogous systems and is intended to be representative of the conditions that would likely be successful for this compound.

Heck and Sonogashira Coupling Reactions

Heck Coupling

The Heck reaction offers a valuable method for the vinylation of aryl halides, enabling the formation of a carbon-carbon bond between the 3-bromophenyl moiety of the title compound and an alkene. This reaction is typically catalyzed by a palladium complex in the presence of a base. A notable challenge in Heck couplings with bromoarenes can be the competing debromination side reaction.

A study on the chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions has demonstrated that the use of a palladium acetate/triphenylphosphine catalyst system, along with tetrabutylammonium (B224687) bromide (TBAB) as a dehalogenation restrainer, can lead to good to excellent yields of the desired 3-vinylindazoles. beilstein-journals.org This mechanochemical approach also highlights a solvent-free and efficient way to conduct these transformations. The reaction tolerates a range of N-substituted indazoles and various acrylates. beilstein-journals.org

Table 2: Exemplary Conditions for Heck Coupling of 3-Bromoindazoles

| Catalyst/Ligand | Base | Additive | Conditions | Alkene Partner | Yield (%) | Reference |

| Pd(OAc)₂/PPh₃ | NaOAc | TBAB, NaBr | Ball-milling | n-Butyl acrylate | Good to excellent | beilstein-journals.org |

| Pd(OAc)₂/PPh₃ | TEA | - | DMF, 100°C | Styrene | Moderate | beilstein-journals.org |

This table is based on data for analogous 3-bromoindazoles and serves as a guide for the derivatization of this compound.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to introduce alkyne functionalities by reacting the 3-bromophenyl group with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The reactivity of the aryl halide in Sonogashira couplings generally follows the trend I > Br > Cl.

While specific examples for this compound are not documented, the general principles of Sonogashira coupling are well-established for a vast range of aryl bromides. organic-chemistry.orgscribd.com A typical procedure involves reacting the bromo-substituted indazole with a terminal alkyne in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, a copper(I) salt such as CuI, and an amine base like triethylamine (B128534) or diisopropylamine (B44863) in a suitable solvent like THF or DMF. organic-chemistry.orgscribd.comresearchgate.net Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. thalesnano.comnih.gov

Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides

| Catalyst | Co-catalyst | Base | Solvent | Alkyne Partner | General Yield | Reference |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N or i-Pr₂NH | THF or DMF | Various terminal alkynes | Good to excellent | organic-chemistry.orgscribd.com |

| Pd(PPh₃)₄ | CuI | Et₃N | Toluene | Phenylacetylene | High | nih.gov |

| Pd(OAc)₂/SPhos | - (Copper-free) | K₂CO₃ | Dioxane | Various terminal alkynes | Good | nih.gov |

This table outlines general conditions applicable to the Sonogashira coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, a crucial transformation in medicinal chemistry. For this compound, this reaction allows for the introduction of primary and secondary amines at the 3-position of the phenyl ring. The reaction typically involves an aryl bromide, an amine, a palladium catalyst with a suitable phosphine (B1218219) ligand, and a base.

The choice of ligand is critical for the success of Buchwald-Hartwig aminations, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BINAP being commonly employed. nih.govchemspider.com The base, often a strong one like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), plays a key role in the catalytic cycle. While direct examples for the title compound are scarce, successful Buchwald-Hartwig aminations have been reported for a wide range of bromo-substituted heterocycles. nih.govresearchgate.netresearchgate.net

Table 4: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Catalyst/Ligand | Base | Solvent | Amine Partner | General Yield | Reference |

| Pd₂(dba)₃/XPhos | NaOtBu | Toluene | Secondary amines | Good to excellent | nih.gov |

| Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | Primary amines | Good | chemspider.com |

| BrettPhos precatalyst | LiHMDS | THF | Primary amines | High | nih.gov |

| Pd₂(dba)₃/(±)-BINAP | NaOtBu | Toluene | Cyclohexane-1,2-diamine | 60% | chemspider.com |

This table provides general conditions that can be adapted for the Buchwald-Hartwig amination of this compound.

Functional Group Interconversions and Modifications of the Substituents

Beyond palladium-catalyzed cross-coupling reactions, the functional groups on this compound can undergo various interconversions. The bromine atom, for example, can be a precursor for organometallic reagents through lithium-halogen exchange, which can then be reacted with a variety of electrophiles to introduce new functional groups.

The fluorine atom at the 7-position is generally stable, but under certain conditions, nucleophilic aromatic substitution could be envisioned, although this would likely require harsh conditions or activation by a strongly electron-withdrawing group. The indazole N-H proton is acidic and can be deprotonated with a suitable base to form an indazolide anion. This anion can then be reacted with various electrophiles, such as alkyl halides or acyl chlorides, to afford N-substituted derivatives. The regioselectivity of such N-functionalization is discussed in the following section.

Chemo- and Regioselectivity in Derivatization Pathways

The derivatization of this compound presents interesting challenges and opportunities in terms of chemo- and regioselectivity.

Chemoselectivity: In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond. Therefore, reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig will selectively occur at the bromophenyl moiety without affecting the fluoro-substituent.

Regioselectivity of N-functionalization: The indazole ring possesses two nitrogen atoms, N1 and N2, and alkylation or acylation can potentially occur at either position. The outcome of N-functionalization is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile. Generally, the 1H-indazole tautomer is thermodynamically more stable. nih.gov Alkylation under basic conditions, for instance with sodium hydride in THF, often favors the formation of the N1-alkylated product for many substituted indazoles. nih.gov However, the electronic nature of substituents on the indazole ring can significantly influence the N1/N2 ratio. For example, electron-withdrawing groups at the C7 position have been shown to favor N2-alkylation. nih.gov Given the electron-withdrawing nature of the fluorine atom at the 7-position in the title compound, a significant proportion of the N2-functionalized product might be expected under certain conditions.

Theoretical and Computational Chemistry Studies of 7 Fluoro 3 3 Bromophenyl 1h Indazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of 7-Fluoro-3-(3-bromophenyl)-1H-indazole. These methods, grounded in the principles of quantum mechanics, provide a detailed description of the molecule's electronic structure.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable state.

The geometry optimization is typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound calculated using DFT.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-F | 1.35 | ||

| C-Br | 1.90 | ||

| N-N (indazole) | 1.38 | ||

| C-C (phenyl) | 1.39 | ||

| C-N-N (indazole) | 112.0 | ||

| C-C-C (phenyl) | 120.0 | ||

| Phenyl-Indazole | 35.0 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. sigmaaldrich.combldpharm.comsigmaaldrich.com The energy and shape of these orbitals are crucial in determining the chemical reactivity of a compound. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. sigmaaldrich.comsigmaaldrich.com

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the distribution of the HOMO and LUMO across the indazole and bromophenyl rings would dictate its reactive sites.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound.

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.15 |

| HOMO-LUMO Gap | 5.10 |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution within a molecule. uni.lu It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. uni.lu The EPS map uses a color spectrum to indicate different regions of charge, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas. Green indicates neutral regions.

For this compound, the EPS map would likely show negative potential around the fluorine and nitrogen atoms due to their high electronegativity, making them potential sites for electrophilic attack. The hydrogen atoms of the N-H group in the indazole ring would likely exhibit a positive potential, indicating a site for nucleophilic interaction.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. This method solves Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions.

Conformational Analysis and Torsional Barriers

Conformational analysis of this compound involves exploring the different spatial arrangements of the molecule that can be interconverted by rotation around single bonds. A key aspect of this analysis is the rotation around the bond connecting the phenyl group to the indazole ring.

Ligand-Protein Interaction Dynamics (Excluding Human Systems)

MD simulations are a powerful tool for studying the interactions between a ligand, such as this compound, and a protein receptor in non-human biological systems. These simulations can predict the binding mode of the ligand within the protein's active site and assess the stability of the resulting complex.

By placing the ligand in the binding pocket of a target protein (e.g., from a bacterial or fungal source) and simulating the system's dynamics, researchers can observe the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. The simulation can also provide insights into how the ligand might alter the protein's conformation and function. The stability of these interactions over the course of the simulation can be quantified to estimate the binding affinity.

No Published Theoretical and Computational Chemistry Studies Found for this compound

A comprehensive search for scholarly articles and research data has revealed a significant gap in the scientific literature regarding the theoretical and computational chemistry of the compound this compound. Despite a thorough investigation for dedicated studies on this specific molecule, no published research was identified that would allow for a detailed analysis based on the requested outline.

Consequently, it is not possible to provide an in-depth article covering the following specified areas of computational chemistry for this compound:

Prediction of Spectroscopic Signatures: No studies detailing computational Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) absorption, or fluorescence properties were found.

QSAR and QSPR Modeling: There is no available research on the application of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models for this compound.

Reaction Mechanism Elucidation: Computational studies exploring the reaction pathways involving this compound have not been published.

While computational chemistry is a powerful tool for predicting molecular properties and behaviors, such analyses are highly specific to the compound being studied. Without dedicated research on this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Further research and publication in the field of computational chemistry would be necessary to provide the detailed theoretical insights requested for this particular compound.

Investigation of Molecular Interactions and Preclinical Biological Potential Excluding Human Data

In Vitro Biological Target Identification and Validation

Enzyme Inhibition Assays (e.g., Kinases, Proteases)

No data is available on the inhibitory activity of 7-Fluoro-3-(3-bromophenyl)-1H-indazole against any enzymes, including kinases or proteases.

Receptor Binding Studies

There is no published information regarding the binding affinity of this compound for any biological receptors.

Ion Channel Modulation Assays

Information on the modulatory effects of this compound on ion channels is not present in the available scientific literature.

Cellular Assays for Biological Activity (Non-Human Cell Lines)

Cell-Based Reporter Gene Assays

No studies utilizing cell-based reporter gene assays to assess the biological activity of this compound have been found.

Cell Proliferation and Viability Assays (Excluding Efficacy/Toxicity in Organisms)

There is no available data on the effects of this compound on the proliferation or viability of any non-human cell lines.

Apoptosis and Cell Cycle Analysis

While direct experimental data on the apoptotic and cell cycle effects of this compound are not extensively available in the public domain, insights can be drawn from structurally analogous compounds. For instance, a closely related quinazoline (B50416) derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been studied for its effects on cancer cell lines. mdpi.com

In a study on the MCF-7 human breast cancer cell line, this analog was shown to induce apoptosis. mdpi.com Flow cytometry analysis revealed an increase in the apoptotic cell population following treatment. mdpi.com Specifically, at its IC₅₀ concentration, the compound led to a measurable increase in cellular apoptosis compared to untreated controls. mdpi.com

Furthermore, cell cycle analysis of MCF-7 cells treated with this analog indicated an arrest at the G1 phase of the cell cycle. mdpi.com This was evidenced by an accumulation of cells in the G1 phase and a corresponding decrease in the percentage of cells in the S and G2/M phases. mdpi.com Such a G1 arrest prevents cells from entering the DNA synthesis phase, thereby inhibiting proliferation. The induction of apoptosis and cell cycle arrest are common mechanisms of action for many anticancer agents, including various indazole derivatives which have been shown to trigger these pathways in different cancer cell lines. nih.govnih.gov For example, other substituted indazole derivatives have been reported to promote apoptosis by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2. nih.gov

Structure-Activity Relationship (SAR) Studies via Analog Synthesis and Evaluation

The biological activity of indazole derivatives is highly dependent on the nature and position of their substituents. Structure-Activity Relationship (SAR) studies, which involve the synthesis and evaluation of a series of related compounds, are crucial for optimizing the potency and selectivity of these molecules.

Impact of Fluoro- and Bromophenyl Substituents on Biological Activity

The presence and position of halogen atoms on the indazole core and its phenyl substituent can significantly influence biological activity. The 7-fluoro substituent on the indazole ring is of particular interest. In a related quinazoline series, the fluorine group at a similar position was found to have a significant impact on binding to the hinge region of kinases, a critical interaction for inhibitory activity. mdpi.com The small size of the fluorine atom allows it to be well-tolerated in the binding pocket without causing steric clashes. mdpi.com

The 3-(3-bromophenyl) group also plays a crucial role. Halogen substitutions on the phenyl ring can modulate the electronic properties and orientation of the ring within the target's binding site. mdpi.com In the case of the aforementioned quinazoline analog, the bromine atom on the phenyl ring was suggested to influence the orientation of this terminal ring, potentially through interactions with key amino acid residues. mdpi.com In other series of kinase inhibitors, the position of the bromo substituent has been shown to be critical for potency.

Importance of the Indazole Core Modifications

The indazole scaffold itself is a critical pharmacophore, often acting as a bioisostere for other aromatic systems like indole (B1671886) or benzimidazole. guidechem.com Its ability to form key hydrogen bonds and participate in other non-covalent interactions within protein active sites is fundamental to its biological activity. nih.gov Modifications to the indazole core, such as the introduction of various substituents, can fine-tune its electronic and steric properties, thereby affecting its binding affinity and selectivity for different biological targets. nih.gov The development of multi-kinase inhibitors often involves the strategic placement of different groups on the indazole ring to achieve the desired activity profile. nih.gov

Derivatization at the N1-position and its Influence

The N1 position of the indazole ring is a common site for derivatization in the development of new therapeutic agents. Alkylation or arylation at this position can significantly impact the compound's physicochemical properties, such as solubility and membrane permeability, as well as its target-binding interactions. For instance, in a series of indazole arylsulfonamides, modifications at the N1 position with various substituents were a key focus of SAR investigations to improve antagonist activity. acs.org The synthesis of N1-substituted analogs is a standard strategy in medicinal chemistry to explore the chemical space around the indazole scaffold and optimize for potency and pharmacokinetic properties. acs.orgresearchgate.net

Molecular Docking and Pharmacophore Modeling for Target Interactions

Computational methods such as molecular docking and pharmacophore modeling are invaluable tools in modern drug discovery for predicting and understanding how a ligand might interact with its biological target at a molecular level.

Ligand-Protein Docking Algorithms and Scoring Functions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govresearchgate.net This process involves a search algorithm that generates a large number of possible binding poses of the ligand within the active site of the protein. These poses are then evaluated using a scoring function, which estimates the binding energy for each pose.

Several docking programs are commonly used in drug discovery, including AutoDock and GOLD. researchgate.netmdpi.com AutoDock, for example, employs a Lamarckian genetic algorithm for its search, allowing for flexibility in the ligand while keeping the protein rigid in many standard protocols. nih.govresearchgate.net

Scoring functions are critical components of docking algorithms and can be broadly classified into three types: force-field-based, empirical, and knowledge-based.

Force-field-based scoring functions calculate the binding energy based on classical molecular mechanics force fields, considering terms for van der Waals and electrostatic interactions.

Empirical scoring functions use a set of weighted energy terms, where the weights are derived from fitting to experimental binding data of a training set of protein-ligand complexes.

Knowledge-based scoring functions derive statistical potentials from the frequency of atom-pair contacts observed in crystal structures of protein-ligand complexes.

The choice of docking algorithm and scoring function can significantly impact the accuracy of the predicted binding mode and affinity. For kinase inhibitors, which often target the ATP-binding site, specialized or consensus scoring functions have been developed to improve prediction accuracy. bohrium.com

Table 1: Common Ligand-Protein Docking Algorithms and Scoring Functions

| Program | Search Algorithm | Scoring Function Principle |

|---|---|---|

| AutoDock | Lamarckian Genetic Algorithm | Force-field-based (AMBER) |

| GOLD | Genetic Algorithm | Force-field-based (GoldScore, ChemScore), Empirical (ASP) |

| Glide | Systematic and stochastic search | Empirical (GlideScore) |

Pharmacophore modeling is another important computational approach that defines the essential steric and electronic features necessary for a molecule to interact with a specific target. dovepress.comnih.gov A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). mdpi.com This model can then be used as a 3D query to screen large compound libraries for new molecules with the potential for similar biological activity. dovepress.com For indazole-based compounds, pharmacophore models can help identify the key interactions, such as hydrogen bond donors and acceptors, and hydrophobic regions, that are critical for their activity. researchgate.net

Identification of Key Binding Hotspots

No publicly available research has identified the key binding hotspots for this compound. Such studies would typically involve techniques like X-ray crystallography or cryo-electron microscopy of the compound in complex with a protein target, or computational methods such as molecular dynamics simulations, to delineate the specific amino acid residues crucial for binding. Without experimental or in silico data, the binding interactions of this compound remain speculative.

De Novo Design and Virtual Screening Based on this compound Scaffolds

The principles of de novo design and virtual screening are widely applied in drug discovery to design new molecules or identify potential hits from large compound libraries. nih.gov However, a search of the scientific literature did not yield any studies where the this compound scaffold was explicitly used as a foundation for these computational chemistry approaches. Research on other indazole derivatives, such as 3-methyl-1H-indazole derivatives, has utilized virtual screening and structure-based optimization to develop inhibitors for targets like bromodomain-containing protein 4 (BRD4). nih.gov This highlights the potential utility of the indazole core in drug design, though it has not been specifically applied to the 7-fluoro-3-(3-bromophenyl) isomer in published research.

Mechanistic Investigations at the Molecular and Cellular Level (Excluding in vivo Studies)

Detailed mechanistic studies at the molecular and cellular level for this compound are not present in the current body of scientific literature. Such investigations are critical for understanding a compound's therapeutic potential and mechanism of action.

Elucidation of Signaling Pathways Involved

There are no published reports elucidating the specific signaling pathways modulated by this compound. Determining a compound's impact on cellular signaling is fundamental to understanding its biological effects. For instance, studies on the related quinazoline derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, have shown it to arrest the cell cycle at the G1 phase and induce apoptosis, indicating its interference with cell cycle regulation pathways. researchgate.netnih.govnih.gov However, similar analyses for this compound have not been reported.

Protein-Ligand Interaction Mechanisms

A detailed understanding of the protein-ligand interaction mechanisms of this compound is contingent on identifying its biological target(s), which has not been documented. Molecular docking studies, a common tool to predict these interactions, have been performed on similar compounds. For example, the docking of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid into the active site of Aurora A kinase suggested that the fluorine group and the terminal phenyl ring with a bromine atom contribute to its binding orientation and affinity. nih.gov The absence of a known target for this compound prevents a similar analysis of its interaction mechanisms.

Advanced Analytical Methodologies for Research Characterization of 7 Fluoro 3 3 Bromophenyl 1h Indazole

High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of 7-Fluoro-3-(3-bromophenyl)-1H-indazole. By providing highly accurate mass measurements, typically with an error of less than 5 ppm, HRMS allows for the determination of the elemental composition of the molecule. For this compound (C13H8BrFN2), the expected exact mass can be calculated and compared against the experimentally observed mass, providing a high degree of confidence in the compound's identity.

Beyond molecular confirmation, HRMS is a powerful technique for impurity profiling. In the synthesis of this compound, which may involve methods like palladium-catalyzed C-H arylation, various process-related impurities or degradation products could be present. HRMS coupled with liquid chromatography (LC-HRMS) can separate these impurities from the main compound and provide their accurate mass, facilitating the determination of their elemental compositions and tentative structural identification. Tandem mass spectrometry (MS/MS) experiments can further fragment the ions of these impurities, yielding structural information that is crucial for their definitive identification and for optimizing the synthetic process to minimize their formation.

| Parameter | Description | Expected Value for C13H8BrFN2 |

| Molecular Formula | The elemental composition of the molecule. | C13H8BrFN2 |

| Molecular Weight | The sum of the atomic weights of the constituent atoms. | 291.12 g/mol |

| Exact Mass (Monoisotopic) | The calculated mass using the mass of the most abundant isotope of each element. | 289.9852 u |

| Observed Mass (HRMS) | The experimentally determined mass, which should be very close to the exact mass. | e.g., 289.9855 u |

| Mass Error | The difference between the observed and exact mass, typically expressed in ppm. | < 5 ppm |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to unequivocally assign the structure of this compound.

1D (1H, 13C, 19F) and 2D (COSY, HSQC, HMBC, NOESY) NMR Techniques

1D NMR:

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of this compound would show distinct signals for the aromatic protons on both the indazole and the bromophenyl rings, as well as a signal for the N-H proton.

¹³C NMR: This technique reveals the number of unique carbon atoms in the molecule. Each carbon atom in the indazole and bromophenyl rings will give a distinct signal, and its chemical shift will indicate its electronic environment.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative experiment. It will show a single signal for the fluorine at position 7, and its coupling to neighboring protons can help confirm its location on the indazole ring.

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to piece together the spin systems within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which is useful for confirming the regiochemistry and for studying the conformation of the molecule. For example, a NOE correlation between the proton at position 4 of the indazole and a proton on the bromophenyl ring would provide strong evidence for the 3-phenyl-indazole structure.

| NMR Experiment | Purpose in Characterizing this compound |

| ¹H NMR | Determines the number and environment of protons. |

| ¹³C NMR | Determines the number and environment of carbon atoms. |

| ¹⁹F NMR | Confirms the presence and environment of the fluorine atom. |

| COSY | Establishes proton-proton connectivities within the aromatic rings. |

| HSQC | Correlates directly bonded protons and carbons. |

| HMBC | Establishes long-range proton-carbon connectivities to build the molecular skeleton. |

| NOESY | Confirms spatial proximity of protons and overall regiochemistry. |

Solid-State NMR for Polymorphism and Amorphous Forms

The physical properties of a solid compound can be significantly influenced by its solid-state form, such as different crystalline polymorphs or amorphous forms. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different forms. While solution NMR provides an average structure, ssNMR gives information about the molecule's conformation and packing in the solid state. Different polymorphs of this compound would give rise to distinct ssNMR spectra due to differences in their crystal lattice environments. This is crucial for controlling the solid-state properties of the material in any potential application.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for determining the purity of this compound and for isolating it from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile organic compounds. A robust, stability-indicating HPLC method would be developed to separate this compound from its starting materials, byproducts, and any potential degradants.

Method development would involve a systematic approach to selecting the appropriate stationary phase (e.g., a C18 column), mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or ammonium (B1175870) acetate), and detector wavelength (UV detection based on the compound's chromophore).

For research purposes, the method would be validated for key parameters to ensure its reliability:

Specificity: The ability to resolve the main peak from any impurities.

Linearity: A proportional relationship between the peak area and the concentration of the analyte over a defined range.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Accuracy: The closeness of the test results obtained by the method to the true value.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

| HPLC Validation Parameter | Objective |

| Specificity | Ensure the peak for this compound is free from interference. |

| Linearity | Establish a concentration range where the detector response is proportional to the amount of analyte. |

| Precision | Demonstrate the reproducibility of the method. |

| Accuracy | Show that the measured amount is close to the actual amount. |

| Robustness | Assess the method's reliability with small, deliberate variations in parameters. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While HPLC is suitable for the main compound and non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for identifying and quantifying volatile byproducts or residual solvents that may be present from the synthesis. For instance, solvents used in the reaction or purification steps (e.g., toluene, DMF, ethanol) can be detected at trace levels using a headspace GC-MS method. The sample is heated to release volatile components into the headspace of the vial, which are then injected into the GC-MS system. The gas chromatograph separates the volatile compounds, and the mass spectrometer provides a mass spectrum for each, allowing for their positive identification and quantification.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis is the first critical step. The crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved.

While specific crystallographic data for this compound is not yet publicly available, a hypothetical dataset for a related indazole derivative is presented below to illustrate the type of information that would be obtained.

| Crystallographic Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.176 |

| c (Å) | 10.345 |

| α (°) | 90 |

| β (°) | 109.21 |

| γ (°) | 90 |

| Volume (ų) | 1015.7 |

| Z | 4 |

In this illustrative table, 'a', 'b', and 'c' represent the dimensions of the unit cell, the fundamental repeating unit of the crystal. The angles 'α', 'β', and 'γ' describe the angles between the unit cell axes. The space group (e.g., P2₁/c) defines the symmetry elements present within the crystal, and 'Z' is the number of molecules per unit cell. Analysis of the crystal packing would likely reveal significant intermolecular interactions involving the fluorine and bromine atoms, as well as the indazole ring system.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a rapid and non-destructive method for identifying the functional groups present in a molecule. These techniques are based on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, leading to an FT-IR spectrum. In Raman spectroscopy, a laser is used to irradiate the sample, and the scattered light is analyzed. A small fraction of the scattered light is inelastically scattered (the Raman effect), with the frequency shifts corresponding to the vibrational modes of the molecule.

The FT-IR and Raman spectra of this compound would be expected to exhibit characteristic peaks corresponding to its various structural components. The presence of the indazole ring, the bromophenyl group, and the fluorine substituent would each give rise to a unique set of vibrational bands.

A table of expected characteristic vibrational frequencies for this compound is presented below, based on known frequencies for similar functional groups.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H (Indazole) | Stretching | 3300-3100 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=N (Indazole) | Stretching | 1630-1610 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-F | Stretching | 1250-1050 |

| C-Br | Stretching | 650-550 |

By comparing the experimental spectrum to established correlation charts and databases, a detailed picture of the molecule's functional group composition can be assembled. Furthermore, the presence of impurity-related peaks would indicate a need for further purification, making vibrational spectroscopy a valuable tool for quality control.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's proposed empirical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and, by extension, its molecular formula.

For this compound, the molecular formula is C₁₃H₈BrFN₂. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

The table below shows the calculated theoretical elemental composition for this compound. An experimental analysis would be expected to yield results that are in very close agreement (typically within ±0.4%) with these theoretical values.

| Element | Theoretical Mass Percentage (%) |

| Carbon (C) | 51.17 |

| Hydrogen (H) | 2.64 |

| Bromine (Br) | 26.19 |

| Fluorine (F) | 6.23 |

| Nitrogen (N) | 9.18 |

This analytical method serves as a crucial final check to validate the proposed molecular formula and complements the structural information obtained from spectroscopic and crystallographic techniques, thereby completing the comprehensive characterization of this compound.

Future Research Directions and Translational Perspectives Excluding Clinical Translation

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of indazole derivatives has been a subject of intense research, with numerous methods developed to construct this heterocyclic core. nih.govnih.gov Future efforts concerning 7-Fluoro-3-(3-bromophenyl)-1H-indazole will likely focus on optimizing existing synthetic strategies and developing novel, more sustainable methodologies.

Current synthetic approaches often rely on transition-metal-catalyzed cross-coupling reactions. austinpublishinggroup.com While effective, these methods can present challenges related to cost, metal contamination, and environmental impact. A key future direction is the development of metal-free synthetic pathways. rsc.org Research into greener alternatives, such as the use of ultrasound irradiation, which has been shown to facilitate the bromination of indazoles, could lead to more efficient and environmentally benign processes. nih.gov The use of non-traditional activation methods and green solvents like polyethylene (B3416737) glycol (PEG) are also promising avenues for exploration. nih.govossila.com

| Green Chemistry Approach | Potential Application in Indazole Synthesis | Reference |

| Ultrasound-Assisted Synthesis | Can accelerate reactions and improve yields, as demonstrated in the bromination of indazoles. | nih.gov |

| Natural Catalysts | Use of biodegradable catalysts, such as lemon peel powder, has been explored for 1H-indazole synthesis. | researchgate.net |

| Green Solvents | Solvents like polyethylene glycol (PEG) offer a more environmentally friendly alternative to traditional organic solvents. | nih.gov |

| Metal-Free Reactions | Development of syntheses that avoid heavy metal catalysts to reduce environmental impact and simplify purification. | rsc.org |

Design and Synthesis of Advanced this compound Derivatives

The this compound scaffold is a prime candidate for further derivatization to explore structure-activity relationships (SAR). The presence of the bromine atom provides a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups. nih.gov Similarly, the fluorine atom influences the electronic properties of the indazole ring, which can be critical for biological activity. nih.gov

Future synthetic campaigns will likely focus on modifying both the phenyl ring and the indazole core. For instance, replacing the bromo group with other functionalities can modulate the compound's physicochemical properties. The synthesis of a variety of substituted indazole derivatives has been a strategy to develop compounds with a range of biological activities, including anti-tumor and anti-inflammatory properties. nih.govrsc.org The design of new derivatives will be guided by the goal of enhancing potency and selectivity for specific biological targets. rsc.org

Integration with Materials Science Applications

Halogenated indazoles are recognized as important building blocks for the synthesis of functional materials. nih.gov The unique electronic and structural properties of this compound make it an intriguing candidate for materials science applications. Fluorinated heterocyclic compounds, in particular, are of interest for the development of organic semiconductors. ossila.com

Future research could explore the incorporation of this indazole derivative into organic electronic devices. The fluorinated indazole core can facilitate intermolecular interactions such as π-π stacking, which is crucial for charge transport in organic thin-film transistors (OFETs). ossila.com The highly conjugated nature of the indazole system also makes it suitable for applications in dye-sensitized solar cells (DSSCs). ossila.com Investigations into the synthesis of polymers and other advanced materials incorporating this scaffold could lead to novel materials with tailored optical and electronic properties. rsc.orgwikipedia.org

| Potential Application | Rationale | Reference |

| Organic Semiconductors | Fluorinated heterocycles can promote favorable intermolecular interactions for charge transport. | ossila.com |

| Dye-Sensitized Solar Cells | The conjugated indazole system is a suitable chromophore for light-harvesting applications. | ossila.com |

| Functional Polymers | The compound can serve as a monomer for creating polymers with specific optical or electronic properties. | wikipedia.org |

Deepening Understanding of Molecular Mechanisms and Off-Target Interactions

While many indazole derivatives are studied for their inhibitory effects on specific protein kinases, a comprehensive understanding of their molecular mechanisms and potential off-target interactions is crucial. austinpublishinggroup.comnih.gov Future preclinical studies on this compound and its derivatives will need to employ a range of biochemical and cellular assays to elucidate their precise modes of action.

For example, studies on similar indazole compounds have investigated their effects on the cell cycle and apoptosis in cancer cell lines. rsc.orgresearchgate.net Understanding how derivatives of this compound impact these fundamental cellular processes will be essential. Furthermore, profiling against a broad panel of kinases and other enzymes will be necessary to identify any off-target activities, which could lead to unforeseen side effects or provide opportunities for drug repositioning. The presence of a fluorine atom has been shown to improve enzymatic activity and cellular potency in some indazole-based kinase inhibitors. nih.gov

Application in Chemical Biology Tools and Probes

The indazole scaffold has potential for the development of chemical biology tools, particularly fluorescent probes. researchgate.netnih.gov The concept of "fluorescence umpolung" has been demonstrated with indazole-based fluorophores, where the strategic insertion of an indazole moiety can switch a probe from a "dark" to a "light-up" state upon interaction with a specific target. researchgate.netnih.gov This property is highly desirable for creating sensitive and selective biosensors.

Future research could focus on designing derivatives of this compound that can act as fluorescent probes for specific biomolecules or cellular environments. nih.gov The development of small-molecule fluorescent probes is a significant area of chemical biology, enabling the visualization and study of biological processes in real-time. By modifying the substituents on the indazole and phenyl rings, it may be possible to tune the photophysical properties of the molecule and create probes for various biological applications.

Advanced Computational Modeling for Optimized Derivatization

Computational methods are increasingly integral to the drug discovery and materials design process. For this compound, advanced computational modeling can play a pivotal role in guiding the synthesis of optimized derivatives. Molecular docking and molecular dynamics (MD) simulations can predict how different derivatives interact with the binding sites of target proteins, such as kinases. rsc.orgresearchgate.net

These computational approaches can help prioritize which derivatives to synthesize, saving time and resources. For instance, docking studies have been used to understand the binding modes of arylsulphonyl indazole derivatives with VEGFR2 kinase. nih.gov By modeling the effects of different substituents on binding affinity and selectivity, researchers can rationally design molecules with improved properties. This predictive power is invaluable for navigating the vast chemical space of possible derivatives.

Collaborative Research Endeavors in Academic and Preclinical Settings

The multifaceted nature of developing novel compounds like this compound necessitates a collaborative approach. Future progress will be significantly enhanced through partnerships between academic research groups with expertise in synthetic chemistry, computational modeling, and various biological disciplines.

Collaborations between university labs and preclinical research organizations can bridge the gap between basic science and translational research. These endeavors can facilitate access to specialized screening platforms, animal models, and other resources required to thoroughly evaluate the potential of new indazole derivatives. The synthesis and evaluation of novel indazole-based compounds often involve researchers from multiple institutions, highlighting the importance of a collaborative spirit in advancing the field. researchgate.net

Q & A

Q. Methodological Approach :